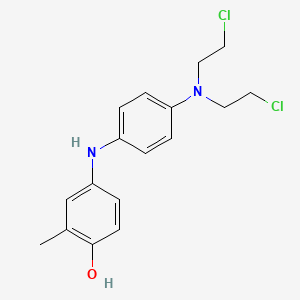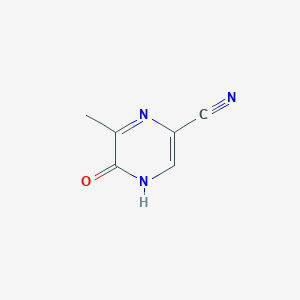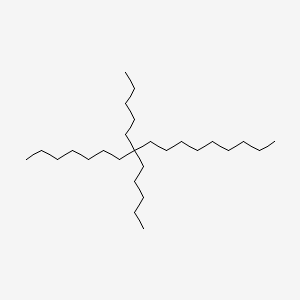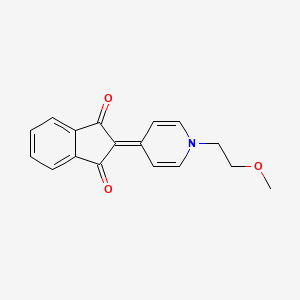
Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a diphenylamine core substituted with bis(2-chloroethyl)amino, hydroxy, and methyl groups. It has been studied for its potential antitumor properties and its role as a histone deacetylase inhibitor .
Métodos De Preparación
The synthesis of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves multiple steps, starting with the preparation of the diphenylamine core. The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction, where 2-chloroethylamine reacts with the diphenylamine derivative under controlled conditions. The hydroxy and methyl groups are then added through subsequent reactions involving specific reagents and catalysts . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its reactivity.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves its interaction with histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This inhibition can result in the induction of cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy . The molecular targets include HDAC1, HDAC2, and HDAC3, with specific pathways involving the regulation of cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- can be compared with other similar compounds such as:
Melphalan: Another bis(2-chloroethyl)amino derivative known for its antitumor properties.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A compound with similar HDAC inhibitory activity.
What sets Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- apart is its unique combination of functional groups, which contribute to its specific reactivity and biological activity .
Propiedades
Número CAS |
63979-57-7 |
|---|---|
Fórmula molecular |
C17H20Cl2N2O |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
4-[4-[bis(2-chloroethyl)amino]anilino]-2-methylphenol |
InChI |
InChI=1S/C17H20Cl2N2O/c1-13-12-15(4-7-17(13)22)20-14-2-5-16(6-3-14)21(10-8-18)11-9-19/h2-7,12,20,22H,8-11H2,1H3 |
Clave InChI |
ROLHXRRUSFYMPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)N(CCCl)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)





![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)


